molecular formula C12H16BrNO3 B12988145 tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B12988145
M. Wt: 302.16 g/mol
InChI Key: UJELULXOWCPAAE-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a chemical building block designed for research and development applications. This brominated furopyridine derivative is a valuable synthetic intermediate, particularly in constructing more complex molecules for medicinal chemistry and drug discovery. Its structure, featuring a reactive bromo substituent and a Boc-protected amine, allows for further functionalization through cross-coupling reactions and deprotection. Fused heterocyclic systems like furo[3,2-c]pyridine are of significant interest in pharmaceutical research due to their potential biological activities. This product is intended for use by qualified researchers. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-5-4-9-8(7-14)6-10(13)16-9/h6H,4-5,7H2,1-3H3

InChI Key

UJELULXOWCPAAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated intermediate with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The furo[3,2-c]pyridine ring can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: The major products include substituted furo[3,2-c]pyridine derivatives.

    Reduction Reactions: The major products include alcohols or amines.

    Oxidation Reactions: The major products include oxidized furo[3,2-c]pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the furo[3,2-c]pyridine ring system play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1000577-81-0)
  • Similarity Score : 0.74 .
  • Key Difference : Bromine at position 3 instead of 2.
  • Impact : Alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), influencing regioselectivity in downstream synthesis .

Heterocyclic Ring Variants

tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1253654-37-3)
  • Molecular Formula : C₁₁H₁₅BrN₂O₂S
  • Key Difference: Thiazolo ring (with nitrogen at position 1) replaces thieno ring.
  • Classified as hazardous (H319, H315, H335) .
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate (CAS 1196154-76-3)
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Key Difference: Pyrrolo ring replaces thieno, with a methyl group at position 1.
  • Application : Investigated as a kinase inhibitor precursor .

Functional Group Modifications

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)
  • Similarity Score : 0.73 .
  • Key Difference: Amino and ethyl ester groups at positions 2 and 3.
  • Application : Versatile intermediate for introducing diverse substituents via ester hydrolysis or amidation .
tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
  • Price : $198.00 for 500 mg.
  • Key Difference : Nitrophenyl group at position 4 enhances π-π stacking in crystal structures, relevant for crystallography studies .

Physical Properties

Compound (CAS No.) Heterocycle Substituents Melting Point Hazard Classifications
949922-62-7 Thieno[3,2-c] 2-Bromo, 5-Boc Not reported Not classified
1253654-37-3 Thiazolo[4,5-c] 2-Bromo, 5-Boc Not reported H319, H315, H335 (Eye/Skin/Respiratory irritation)
1000577-81-0 Thieno[3,2-c] 3-Bromo, 5-Boc Not reported Not reported

Commercial Availability and Pricing

Compound (CAS No.) Supplier Purity Price (1 g)
949922-62-7 CymitQuimica ≥95% €102.00
1253654-37-3 BLDpharm 98% Inquire
1196154-76-3 Advanced Bio >98% Not listed
sc-331823 Santa Cruz Not specified $269.00 (1 g)

Biological Activity

Tert-butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆BrNO₂
  • Molecular Weight : 318.2300 g/mol
  • CAS Number : 949922-62-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a spectrum of effects that include:

  • Antitumor Activity : Preliminary studies indicate that derivatives of furo[3,2-c]pyridine exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to tert-butyl 2-bromo derivatives have shown effectiveness against prostate cancer cells (PC3 and LNCaP) with IC50 values indicating potent activity .
  • Mechanisms of Action :
    • DNA Intercalation : The compound's structure suggests potential for DNA intercalation; however, the introduction of the tert-butyl group may reduce this activity compared to its parent compounds. This modification aims to enhance selectivity towards cancer cells while minimizing side effects .
    • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, evidenced by externalization of phosphatidylserine and DNA fragmentation. Notably, the apoptotic effect appears to be caspase-independent in some models .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of tert-butyl 2-bromo derivatives on various human prostate cancer cell lines (e.g., PC3, DU145). Results indicated a significant reduction in cell viability with increasing concentrations of the compound. The selectivity index was favorable compared to non-cancerous cell lines, suggesting a targeted approach in cancer therapy .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound affects cellular pathways related to apoptosis and cell cycle regulation. Specifically, it was found to inhibit cyclin-dependent kinase (CDK) activities, which are crucial for cell cycle progression in cancer cells .
  • Comparative Analysis with Related Compounds :
    • A comparative study highlighted differences in biological activity between tert-butyl 2-bromo derivatives and other known antitumor agents. The modified structure exhibited lower toxicity towards normal cells while maintaining efficacy against resistant cancer lines .

Data Tables

Compound NameIC50 (µM)Cancer Cell LineMechanism
Tert-butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine15PC3Apoptosis induction
Tert-butyl derivative of fascaplysin10LNCaPCDK inhibition
Control (Docetaxel)20PC3P-glycoprotein substrate

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